molecular formula C10H16N2O3S B2745422 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole CAS No. 183066-67-3

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole

Cat. No.: B2745422
CAS No.: 183066-67-3
M. Wt: 244.31
InChI Key: XSEMBOMSMMUQQV-UHFFFAOYSA-N
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Description

2-(N-t-Butoxycarbonylamino)methyl-5-hydroxymethylthiazole is a thiazole derivative featuring two key substituents:

  • N-t-Butoxycarbonyl (Boc) amino group: A common protecting group for amines in organic synthesis, enhancing stability during reactions .

This compound is structurally significant in medicinal chemistry, particularly in the synthesis of peptide mimetics and DNA minor groove binders, where thiazole rings serve as rigid scaffolds . Its Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEMBOMSMMUQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc) protected amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of thiazole, such as thiazole aldehydes, thiazole carboxylic acids, and thiazole alcohols .

Scientific Research Applications

2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Boc-Protected Thiazole Derivatives

Compounds with Boc-protected amines on thiazole rings are widely used in drug discovery. Key examples include:

Table 1: Comparison of Boc-Protected Thiazole Derivatives
Compound Name Substituents Synthesis Conditions Yield Key Applications Reference
2-(N-t-Boc-amino)methyl-5-hydroxymethylthiazole Boc-amino methyl, hydroxymethyl Not explicitly reported (analogous methods use DCC/HOBt in DCM-DMF) N/A Peptide mimetics, DNA binders
Compound 9 (Ethyl ester derivative) Boc-aminobutyryl, ethyl ester DCC/HOBt catalysis in DCM-DMF 96% Oligopeptide synthesis
Compound q (Pharmacopeial Forum) Boc-amino, thiazol-5-ylmethoxy, diphenylhexane Not detailed (likely peptide coupling) N/A Protease inhibitor intermediates
3-(2-(N-Boc-amino)ethylthio)-5-fluoro-benzisoxazole Boc-aminoethylthio, fluoro-benzisoxazole K₂CO₃ in N-methyl-acetamide at 80°C 80% Antibacterial agents

Key Findings :

  • Synthesis Efficiency : Boc protection strategies achieve high yields (>80%) under mild conditions (e.g., DCC/HOBt catalysis) .
  • Stability : Boc groups remain intact during nucleophilic reactions but are cleaved under strong acids, enabling sequential functionalization .
  • Biological Relevance : Thiazole-Boc hybrids are prevalent in antimicrobial and anticancer agents due to their ability to mimic peptide backbones .

Thiazoles with Hydroxymethyl or Aryl Substituents

Hydroxymethyl and aryl groups modulate solubility and target binding. Notable examples include:

Table 2: Thiazole Derivatives with Varied Substituents
Compound Name (Evidence) Substituents Synthesis Conditions Yield Key Properties Reference
2-(N-t-Boc-amino)methyl-5-hydroxymethylthiazole Boc-amino methyl, hydroxymethyl N/A High polarity, H-bond donor
9c (Aryl-thiazole-triazole) 4-bromophenyl, triazole, benzodiazole Click chemistry, DMF, Cu(I) catalysis 72% α-Glucosidase inhibition (IC₅₀ = 18 µM)
2-amino-5-methylthiazole Amino, methyl Cyclization of thiourea and α-haloketones >90% Meloxicam impurity, low solubility

Key Findings :

  • Hydroxymethyl vs. Aryl Groups : Hydroxymethyl enhances water solubility and enables hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase in 9c ). Aryl groups (e.g., bromophenyl in 9c) improve lipophilicity and target affinity but reduce solubility .
  • Synthetic Flexibility : Click chemistry (e.g., triazole formation in 9c) offers regioselectivity and high yields (>70%) , while Boc deprotection requires precise acid control .

Thiazolidinones and Imidazoles (Brief Comparison)

Though structurally distinct, thiazolidinones (e.g., NAT-1/NAT-2 ) and imidazoles (Table 7 in ) share functional similarities:

  • Thiazolidinones: Exhibit anti-inflammatory activity via COX-2 inhibition but lack Boc protection .
  • Imidazoles : Boc-piperazinyl derivatives (e.g., 5{11} ) show higher metabolic stability than thiazoles but require harsher synthesis conditions.

Biological Activity

The compound 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole is a derivative of the 2-aminothiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives are recognized for their broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic , and anti-inflammatory activities. The structural diversity offered by modifications at various positions on the thiazole ring enhances their biological efficacy .

Anticancer Activity

Recent studies have demonstrated that 2-aminothiazole derivatives can exhibit potent anticancer activity against various human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth and metastasis.

Case Studies

  • In Vitro Studies : Various 2-aminothiazole derivatives have been tested against multiple cancer cell lines. For instance, compounds derived from the thiazole scaffold displayed significant inhibitory effects on cell proliferation in breast, colon, and leukemia cancers. One study reported an IC50 value of 0.78 µM for a specific derivative against K562 leukemia cells, indicating strong cytotoxic potential .
  • Mechanistic Insights : The anticancer effects are often attributed to apoptosis induction and cell cycle arrest. For example, certain compounds lead to G0/G1 phase arrest in cancer cells, promoting apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Structure-Activity Relationship (SAR) : Modifications such as the introduction of halogen substituents on the aromatic ring have been shown to enhance anticancer activity significantly. For example, compounds with chloro or bromo substitutions exhibited improved inhibitory effects compared to their non-substituted counterparts .

Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
Compound 8aAnticancerColon, Melanoma2.01DNA intercalation, apoptosis induction
Compound TH-39AnticancerK562 (Leukemia)0.78Cell cycle arrest, caspase activation
Compound 9DHFR InhibitorNCI-H522 (Lung), HT29 (Colon)0.06Enzyme inhibition

Potential Therapeutic Applications

The promising anticancer properties of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole suggest several therapeutic applications:

  • Targeted Cancer Therapy : Given its selective action against various cancer types, this compound could be developed as a targeted therapy for specific malignancies.
  • Combination Therapy : Its ability to modulate apoptotic pathways makes it a candidate for combination therapies with existing chemotherapeutics to enhance overall efficacy and reduce resistance.

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